2-Morpholinothiazol-4-amine
Overview
Description
2-Morpholin-4-yl-thiazol-4-ylamine is a heterocyclic compound that features both a morpholine ring and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
It’s known that drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
It’s known that drugs can interact with each other to cause additive or antagonistic effects based on the site at which the drugs act and their intrinsic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-thiazol-4-ylamine typically involves the formation of the thiazole ring followed by the introduction of the morpholine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further reacted with morpholine to introduce the morpholinyl group .
Industrial Production Methods
Industrial production methods for 2-Morpholin-4-yl-thiazol-4-ylamine often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-thiazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Morpholin-4-yl-thiazol-4-ylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Morpholin-4-yl-thiazol-4-ylamine include other thiazole derivatives and morpholine-containing compounds. Examples include:
- 2-Amino-4-methylthiazole
- 2-Morpholin-4-yl-benzothiazole
- 2-Morpholin-4-yl-5-methylthiazole .
Uniqueness
What sets 2-Morpholin-4-yl-thiazol-4-ylamine apart from these similar compounds is its unique combination of the morpholine and thiazole rings, which can confer distinct biological activities and chemical properties. This combination allows for a diverse range of applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-thiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLNZXTYOPVHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652837 | |
Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695147-00-3 | |
Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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